1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 180.2 g/mol. It is classified as a hydrazine derivative and is often utilized in various scientific research applications. The compound is also known by several synonyms, including 1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine and Hydrazine, 1-(1,5-dihydro-2,4-benzodioxepin-7-yl)- .
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride falls under the category of organic compounds, specifically within the class of hydrazines. Its structure includes a benzodioxepin moiety that contributes to its chemical properties and potential applications in medicinal chemistry.
The synthesis of 1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride typically involves several steps that include the formation of the benzodioxepin core followed by hydrazine derivatization.
Technical Details:
The specific conditions (temperature, solvents, catalysts) can vary based on the desired yield and purity of the final product.
The molecular structure of 1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride features a fused bicyclic system that includes a dioxepin ring. The structural formula can be represented as follows:
Key data concerning its molecular structure includes:
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride can participate in various chemical reactions typical for hydrazines. These include:
Technical Details: The reactivity of this compound can be influenced by substituents on the benzodioxepin ring which may enhance or inhibit certain reactions.
The mechanism of action for 1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride is not extensively documented but may involve interactions at the molecular level with biological targets such as enzymes or receptors.
Relevant data for physical and chemical properties can include melting point ranges and spectral data (NMR, IR) which help in characterizing the compound .
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride has potential applications in:
Research into its antibacterial or antifungal properties could also provide insights into new therapeutic agents .
The 1,5-dihydro-2,4-benzodioxepin scaffold represents a privileged heterocyclic structure in medicinal chemistry, serving as the core framework for 1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride. Recent advances in constructing this seven-membered ring system have significantly improved synthetic efficiency and purity profiles. Ring-closing metathesis (RCM) has emerged as a powerful strategy for benzodioxepin formation, particularly for creating the characteristic 1,5-dihydro arrangement. This approach utilizes appropriately functionalized phenolic precursors with olefin-tethered alkyl chains that undergo cyclization under ruthenium-based catalysts [3] [6].
Electrophilic cyclization methodologies offer complementary routes to the benzodioxepin core. These approaches typically involve intramolecular Friedel-Crafts-type reactions where carbonyl-containing side chains undergo acid-catalyzed cyclization onto electron-rich arenes. The reaction efficiency is highly dependent on the electronic properties of the aromatic system and the nature of the electrophilic species. Optimization studies have demonstrated that substrates with electron-donating groups at the ortho-position relative to the side chain exhibit significantly enhanced cyclization rates (typically >80% yield improvement) compared to unsubstituted or electron-deficient systems [6].
Microwave-assisted synthesis has revolutionized the construction of complex heterocycles including benzodioxepins. Under controlled microwave irradiation, reaction times for critical cyclization steps can be reduced from several hours to minutes while simultaneously improving yields by 15-25% and reducing unwanted byproducts. This technique is particularly valuable for constructing sterically congested benzodioxepin systems where conventional heating promotes decomposition pathways. The thermal stability of the developing seven-membered ring under microwave conditions requires precise temperature control to prevent ring-opening side reactions [6] [8].
Table 1: Comparison of Benzodioxepin Scaffold Construction Methods
Synthetic Method | Catalyst/Reagents | Temperature Range | Reaction Time | Typical Yield Range |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs II catalyst | 40-60°C | 4-8 hours | 65-80% |
Electrophilic Cyclization | BF₃·OEt₂/P₂O₅ | 80-120°C | 12-24 hours | 50-75% |
Microwave-Assisted | PPA or POCl₃ | 100-150°C (MW) | 15-45 minutes | 75-92% |
The introduction of the hydrazine moiety at the C7 position of the benzodioxepin scaffold represents a critical transformation that imparts distinctive chemical reactivity to 1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride. Nucleophilic aromatic substitution (SNAr) provides the most direct route to this functionalization, leveraging the enhanced electrophilicity of C7 in appropriately activated benzodioxepin systems. Electron-withdrawing substituents on the ring, particularly at positions flanking C7, dramatically increase reaction rates with hydrazine nucleophiles. This approach typically employs protected hydrazine derivatives (e.g., tert-butoxycarbonyl hydrazine) to prevent over-reaction and bis-functionalization, followed by acidic deprotection to yield the free hydrazine [1] [3].
Diazotization-reduction sequences offer an alternative pathway for hydrazine installation, particularly valuable when direct SNAr is sterically hindered. This methodology begins with the introduction of an amino group at C7 through conventional nitration-reduction protocols, followed by controlled diazotization using sodium nitrite under acidic conditions at 0-5°C. Subsequent reduction with tin(II) chloride yields the desired hydrazine functionality. This stepwise approach provides superior regiochemical control, with optimized conditions achieving >95% regioselectivity for the C7 position, significantly higher than direct SNAr methodologies which typically show 80-85% selectivity [6].
Post-functionalization of the hydrazine group enables the creation of diverse chemical libraries for structure-activity relationship studies. The nucleophilic character of the hydrazine nitrogen allows condensation with carbonyl compounds to form hydrazones, which find extensive application in medicinal chemistry. Additionally, acylation reactions with carboxylic acid derivatives produce acyl hydrazides with enhanced metabolic stability. The conversion to hydrazide derivatives requires stringent anhydrous conditions to prevent hydrolysis of the nascent amide bond, typically employing Schotten-Baumann conditions with acyl chlorides in biphasic systems [3] [6].
Table 2: Analytical Characterization Data for Key Intermediates and Final Compound
Parameter | 7-Nitro Precursor | 7-Amino Intermediate | Final Hydrazine HCl |
---|---|---|---|
Purity (HPLC) | 98.5% | 99.2% | >99% [1] |
Characteristic IR (cm⁻¹) | 1525 (NO₂ asym) | 3380, 3470 (NH₂) | 3300 (NH), 1610 (C=N) |
¹H NMR (δ ppm) | 8.21 (d, J=2.4 Hz) | 5.85 (s, 2H, NH₂) | 8.15 (s, 2H, NH₂⁺) |
MS (m/z) | 208 [M+H]⁺ | 178 [M+H]⁺ | 215 [M-Cl]+ |
The conversion of the free base hydrazine to its hydrochloride salt significantly enhances the compound's physicochemical properties, particularly crystalline stability, hygroscopicity profile, and solubility in aqueous systems. Salt formation is achieved through stoichiometric reaction with hydrochloric acid in non-aqueous media, typically employing ethanol, isopropanol, or acetone as solvents. Critical process parameters include strict control of addition rate (optimal 0.5-1.0 mL/min HCl solution), temperature maintenance at 0-5°C, and precise endpoint determination at pH 3.5-4.0 to ensure complete salt formation while preventing acid-catalyzed decomposition. The hydrochloride salt precipitates directly from the reaction mixture, with yields typically exceeding 85% after recrystallization from ethanol/ethyl acetate mixtures [1] [2].
Solid-state characterization reveals important stability parameters for the hydrochloride salt. Differential scanning calorimetry (DSC) shows a sharp endotherm at 218-222°C corresponding to the melting point with decomposition, indicating high crystalline purity. Thermogravimetric analysis (TGA) demonstrates minimal mass loss (<0.5%) below 150°C, confirming the absence of volatile solvates. Hygroscopicity assessments reveal moderate moisture sensitivity, with the compound absorbing <5% w/w moisture at 75% relative humidity over 24 hours. This necessitates controlled humidity environments (<40% RH) during processing and storage to prevent hydrate formation and subsequent crystal structure changes that could impact dissolution characteristics [1] [9].
Stabilization strategies for the hydrochloride salt focus on packaging and excipient selection. Amber glass containers with polyethylene closures provide optimal protection against photodegradation and moisture ingress. For solid dosage formulations, compatibility studies indicate that microcrystalline cellulose and lactose serve as suitable non-interacting fillers, while magnesium stearate should be avoided due to its potential to catalyze hydrazine decomposition. Analytical monitoring specifications include strict limits for hydrazine-related impurities (≤0.5%), residual solvents (ethanol ≤5000 ppm, acetone ≤5000 ppm), and heavy metals (≤20 ppm) to ensure pharmaceutical-grade quality [1] [9].
Transitioning from laboratory-scale synthesis to industrial production of 1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride presents significant challenges in process safety, purification efficiency, and cost management. The exothermic nature of both the ring-closing and hydrazination steps requires sophisticated reactor temperature control systems to prevent thermal runaway. Industrial implementations utilize jacketed reactors with automated coolant flow modulation and direct reactant addition control based on real-time temperature monitoring. These engineering controls reduce thermal decomposition byproducts by 30-40% compared to batch processing without automated temperature management [1] [3].
Purification presents substantial challenges at manufacturing scale due to the compound's sensitivity to oxidative degradation and its tendency to form stable solvates. Industrial processes employ multi-stage crystallization with carefully selected solvent systems to achieve the required >99% purity. Countercurrent extraction proves effective for removing unreacted starting materials and ring-opened byproducts before the final crystallization. Process analytical technology (PAT) tools, including in-line Raman spectroscopy and focused beam reflectance measurement (FBRM), enable real-time monitoring of crystal formation and polymorphic stability during the final crystallization, reducing batch failures due to off-spec crystal forms by approximately 90% [1] [9].
Yield optimization strategies focus on catalyst recycling and solvent recovery systems that significantly improve process economics and sustainability. Heterogeneous catalysts for key steps can be recovered with >95% efficiency through filtration and reactivation protocols. Solvent recovery rates exceeding 85% are achieved through distillation systems with low-boiling azeotrope breakers. These optimizations have increased overall yield from 45% in initial pilot plant runs to 72% in current commercial production, while simultaneously reducing hazardous waste generation by 60%. Continuous manufacturing approaches for the final hydrochloride salt formation step demonstrate particular promise, showing 15% yield improvement and 40% reduction in processing time compared to batch methodologies in recent trials [1] [3].
Table 3: Industrial Process Optimization Parameters
Process Parameter | Laboratory Scale | Initial Pilot Scale | Optimized Production |
---|---|---|---|
Overall Yield | 68% | 45% | 72% |
Batch Cycle Time | 48 hours | 120 hours | 78 hours |
Purity Profile | >97% | >98% | >99% [1] |
Solvent Consumption (L/kg) | 120 | 85 | 42 |
Byproduct Formation | 8-12% | 15-18% | 3-5% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1